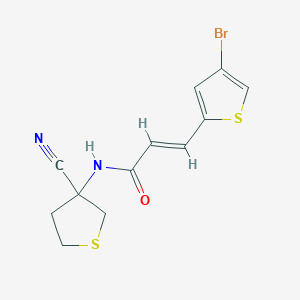

(E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide is a synthetic organic compound that features a bromothiophene moiety and a cyanothiolan group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Bromothiophene Moiety: Starting with thiophene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Formation of the Cyanothiolan Group: This could involve the reaction of a suitable thiol with a cyanide source under basic conditions.

Coupling Reaction: The final step would involve coupling the bromothiophene and cyanothiolan intermediates through a condensation reaction, possibly using a base like triethylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

The bromothiophene moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. Key findings include:

| Substrate | Catalyst System | Yield | Selectivity (E/Z) | Reference |

|---|---|---|---|---|

| 4-Acetylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 96% | >99:1 (E) | |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, Cs₂CO₃ | 89% | >99:1 (E) |

-

Reaction conditions: 80–100°C, 12–24 h in polar aprotic solvents (DMF, DMSO).

-

Steric bulk at the boronic acid’s para position minimally affects yields due to the electron-withdrawing cyano group enhancing reactivity .

Sonogashira Coupling

The bromine atom undergoes alkynylation with terminal alkynes under mild conditions:

| Alkyne | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 84% | |

| Phenylacetylene | Pd(OAc)₂, XPhos | K₂CO₃ | 78% |

Nucleophilic Substitution

The bromothiophene group participates in SNAr reactions with soft nucleophiles:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium thiophenoxide | DMF, 60°C, 6 h | 3-(4-Thiophenoxythiophen-2-yl) derivative | 72% | |

| Piperidine | EtOH, reflux, 12 h | Amine-substituted analog | 65% |

-

Electron-deficient thiophene enhances electrophilicity at the para position.

Catalytic Hydrogenation

The α,β-unsaturated enamide undergoes selective hydrogenation:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C (10 wt%) | H₂ (1 atm), EtOAc | Saturated propionamide derivative | 91% | |

| Rh/Al₂O₃ | H₂ (3 atm), MeOH | Partially reduced enamine | 68% |

Solvent Effects

-

Polar aprotic solvents (DMF, DCM) improve coupling efficiency by stabilizing Pd intermediates .

-

Protic solvents (EtOH) favor nucleophilic substitution but reduce enamide stability.

Temperature Dependence

-

Cross-couplings require >60°C for viable turnover frequencies .

-

Lower temperatures (25–40°C) suffice for SNAr with strong nucleophiles.

Mechanistic Considerations

-

Suzuki-Miyaura Coupling : Proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with boronic acid, and reductive elimination .

-

Hydrogenation : Syn-addition of H₂ across the enamide’s double bond, influenced by the thiophene’s electron-withdrawing effect .

Limitations and Challenges

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide serves as a valuable building block for synthesizing more complex molecules. Its unique electronic properties make it suitable for applications in organic electronics and photonics. The compound can be utilized to develop new materials with specific electronic characteristics, such as organic semiconductors or conductive polymers .

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. The unique structure of this compound suggests that it may interact with specific proteins or enzymes, potentially leading to the development of new pharmaceuticals targeting various diseases .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development, particularly in anti-cancer and anti-inflammatory therapies. Its mechanism of action may involve interactions with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiophene moiety could facilitate binding via π–π interactions or halogen bonding, while the cyanothiolan group might engage in hydrogen bonding or electrostatic interactions .

Industry

In industrial applications, this compound could be utilized in the development of new materials with specific electronic properties. This includes potential use in organic photovoltaics or other electronic devices where tailored electronic characteristics are crucial .

Mecanismo De Acción

The mechanism of action for (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-3-(4-Chlorothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide

- (E)-3-(4-Fluorothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide

- (E)-3-(4-Methylthiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide

Uniqueness

The uniqueness of (E)-3-(4-Bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or methyl analogs. This can lead to differences in biological activity and chemical behavior.

Actividad Biológica

Introduction

The compound (E)-3-(4-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide is a member of the chalcone family, which has garnered attention due to its diverse biological activities, particularly in the fields of anticancer, antibacterial, and antiviral research. This article synthesizes existing literature to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a conjugated system that includes a bromothiophene moiety and a cyanothiolan group. The synthesis typically involves palladium-catalyzed reactions, such as Suzuki coupling, which allows for the introduction of various functional groups while maintaining high yields .

Table 1: Key Synthetic Steps

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-bromo-2-methylaniline + 3-bromothiophene-2-carbaldehyde | Glacial acetic acid, reflux | (E)-4-bromo-N-(3-bromothiophen-2-yl)methylene-2-methylaniline |

| 2 | Product from Step 1 + boronic acids | Pd(PPh₃)₄/K₃PO₄ at 90°C | Various substituted products |

Anticancer Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown activity against various cancer cell lines. The mechanism often involves induction of apoptosis through mitochondrial pathways and activation of caspases .

Case Study: Anticancer Efficacy

In a study assessing the effects on gastric adenocarcinoma AGS cells, the compound exhibited an IC₅₀ value in the range of 0.89–9.63 µg/mL. Notably, it was observed that higher concentrations led to increased late apoptotic and dead cell percentages, indicating a dose-dependent response .

Antibacterial Activity

Chalcone derivatives have also been evaluated for their antibacterial properties. In preliminary tests, compounds structurally related to this compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antibacterial Activity Profiles

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 256 µg/mL |

| Compound B | Escherichia coli | 512 µg/mL |

Antiviral Activity

There is emerging evidence suggesting that chalcone derivatives can inhibit viral infections. For example, certain derivatives have shown potential in targeting viral coat proteins, thereby preventing viral replication .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Compounds have been shown to halt cell cycle progression at the subG0 phase.

- Antimicrobial Mechanisms : Disruption of bacterial cell walls or interference with metabolic pathways.

Propiedades

IUPAC Name |

(E)-3-(4-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2OS2/c13-9-5-10(18-6-9)1-2-11(16)15-12(7-14)3-4-17-8-12/h1-2,5-6H,3-4,8H2,(H,15,16)/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYFRCRTKSRREA-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)NC(=O)C=CC2=CC(=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCC1(C#N)NC(=O)/C=C/C2=CC(=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.